molecular formula C17H18FN7O B2542590 2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097922-43-3

2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2542590
CAS RN: 2097922-43-3
M. Wt: 355.377
InChI Key: SSYNCAZKRFEDKG-UHFFFAOYSA-N
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Description

2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18FN7O and its molecular weight is 355.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with fluoro-substituted benzo[b]pyran, pyrazole, and pyrimidine moieties have been synthesized and tested for anticancer activity. For example, a study elaborated on the synthesis of various derivatives leading to compounds that exhibit anticancer activity against lung, breast, and CNS cancer cell lines at concentrations lower than reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This research suggests that structural analogs of the compound may possess significant anticancer properties.

Heterocyclic Synthesis and Antimicrobial Activity

Research focused on the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives has shown that these compounds exhibit antibacterial and antifungal activities. The synthesized compounds were evaluated against various bacterial and fungal strains, showing potent antibacterial agents and higher antifungal activity compared to fluconazole (Hafez et al., 2015). This indicates the potential for similar compounds to serve as effective antimicrobial agents.

Inhibitors for Cancer Treatment

Compounds incorporating aminopyridyl/pyrazinyl-substituted moieties have been identified as potent and selective inhibitors for cancer treatment. One study designed and synthesized a series of these compounds, which were evaluated for their efficacy in inhibiting tumor growth in various cancer models. A specific compound was highlighted for its ability to inhibit c-Met/ALK dual inhibitor activity, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models (Li et al., 2013). This suggests the compound could have applications in targeting specific pathways involved in cancer progression.

Agricultural Applications

Research into novel derivatives of 6-methylpyrimidine-4-ol, including those incorporating pyrazole, 1,2,4-triazole, and pyridazine moieties, has shown that these compounds can act as plant growth stimulants. The synthesized compounds exhibited a range of 60-93% growth stimulation compared to heteroauxin, indicating their potential utility in enhancing agricultural productivity (Yengoyan et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a TYK2 inhibitor, given the role of TYK2 in immune-mediated diseases . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

2-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNCAZKRFEDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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